4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Scientific Research Applications
Photodynamic Therapy Application
- Photodynamic Therapy for Cancer Treatment : A zinc phthalocyanine substituted with benzenesulfonamide derivative groups, similar in structure to the chemical , demonstrates high singlet oxygen quantum yield, making it a valuable candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. This application is significant due to its potential effectiveness in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
- Copper(II)-Sulfonamide Complexes in Cancer Research : Mixed-ligand copper(II)-sulfonamide complexes, which share structural similarities with the compound in focus, have been shown to bind with DNA and demonstrate significant genotoxicity and anticancer activity. These complexes induce cell death primarily through apoptosis, indicating their potential as therapeutic agents for cancer treatment (González-Álvarez et al., 2013).
Catalytic Applications in Oxidation Reactions
- Use as Oxidation Catalysts : Sulfonamide-substituted iron phthalocyanine, with structural resemblance to the compound , shows remarkable stability under oxidative conditions and is effective in the oxidation of olefins like cyclohexene and styrene. This suggests its potential as a catalyst in various industrial oxidation processes (Işci et al., 2014).
Potential in Nonlinear Optical Applications
- Nonlinear Optical Properties : Benzimidazole-tethered oxazepine heterocyclic hybrids, structurally related to the compound , exhibit promising nonlinear optical properties. This suggests their potential application in developing materials for nonlinear optical technologies (Almansour et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
4-tert-butyl-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-20(2,3)14-6-9-16(10-7-14)28(25,26)23-15-8-11-17-18(12-15)27-13-21(4,5)19(24)22-17/h6-12,23H,13H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPGEUUWRIHDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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